molecular formula C12H23ClN2O2 B13907585 tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride

tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride

Cat. No.: B13907585
M. Wt: 262.77 g/mol
InChI Key: IWLRVCHGQOJXGJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2-cyclopropylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.

Scientific Research Applications

tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the development of drugs for various therapeutic areas, including central nervous system disorders and infectious diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
  • tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate

Uniqueness

tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the tert-butyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 2-cyclopropylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9;/h9-10,13H,4-8H2,1-3H3;1H

InChI Key

IWLRVCHGQOJXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CC2.Cl

Origin of Product

United States

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